molecular formula C17H20ClFN4O3S B4812642 N~4~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE

N~4~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE

Cat. No.: B4812642
M. Wt: 414.9 g/mol
InChI Key: DFSRBSGRLVNUNG-UHFFFAOYSA-N
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Description

N~4~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrazole ring, a piperidine ring, and various functional groups such as chloro, fluoro, and methanesulfonyl. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the 2-chloro-4-fluorobenzyl group: This step involves the alkylation of the pyrazole ring with 2-chloro-4-fluorobenzyl chloride under basic conditions.

    Formation of the piperidine ring: This can be synthesized through a cyclization reaction involving a suitable precursor.

    Attachment of the methanesulfonyl group: This step involves the sulfonylation of the piperidine ring using methanesulfonyl chloride.

    Final coupling: The final step involves the coupling of the pyrazole and piperidine intermediates to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require specialized equipment and purification techniques to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N~4~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Common reducing agents include sodium borohydride (NaBH~4~) and lithium aluminum hydride (LiAlH~4~).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH~3~) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N~4~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Pharmaceutical Research: It is used in the development of new drugs and as a lead compound for the synthesis of analogs with improved efficacy and safety profiles.

    Biological Studies: The compound is used to investigate its effects on various biological targets and pathways, including enzyme inhibition and receptor binding.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds and pharmaceuticals.

Mechanism of Action

The mechanism of action of N4-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-yl)acetamide: This compound shares a similar pyrazole ring structure but lacks the piperidine and methanesulfonyl groups.

    N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound contains a thiazole ring and similar chloro and fluoro substituents.

Uniqueness

N~4~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE is unique due to its combination of a pyrazole ring, piperidine ring, and multiple functional groups

Properties

IUPAC Name

N-[1-[(2-chloro-4-fluorophenyl)methyl]pyrazol-3-yl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClFN4O3S/c1-27(25,26)23-8-4-12(5-9-23)17(24)20-16-6-7-22(21-16)11-13-2-3-14(19)10-15(13)18/h2-3,6-7,10,12H,4-5,8-9,11H2,1H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFSRBSGRLVNUNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=NN(C=C2)CC3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClFN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~4~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N~4~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N~4~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE
Reactant of Route 4
N~4~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N~4~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N~4~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE

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